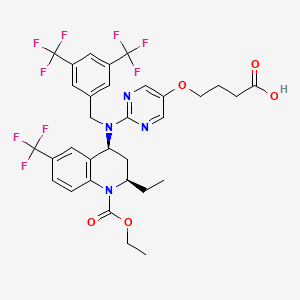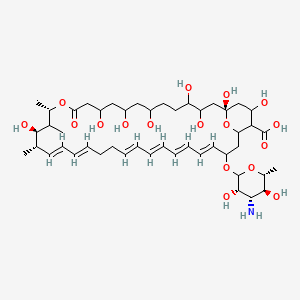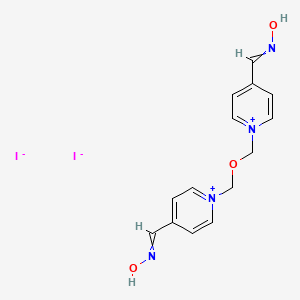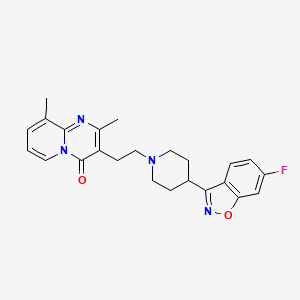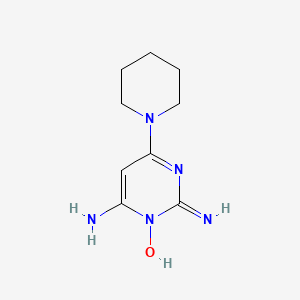
米诺地尔
概述
描述
米诺地尔是一种主要用于治疗高血压和脱发的药物。它是一种抗高血压药和血管扩张剂。 最初在 1970 年代被开发为一种强效外周血管扩张剂,用于治疗严重的难治性高血压,后来发现它具有促进头发生长的副作用 .
作用机制
米诺地尔被认为通过激活细胞外信号调节激酶和 Akt 途径来促进人真皮乳头细胞或毛发生存。 它通过增加 BCl-2/Bax 的比率来防止细胞死亡 . 米诺地尔的抗高血压活性是由于其硫酸盐代谢物米诺地尔硫酸盐,它通过打开三磷酸腺苷敏感的钾通道而起着强效的直接作用外周血管扩张剂的作用 .
类似化合物:
非那雄胺: 另一种用于治疗脱发的药物,但它的作用机制是抑制睾酮转化为二氢睾酮。
胺酰胺: 与米诺地尔类似,它用于脱发治疗,但通过防止毛囊硬化来发挥作用。
红景天: 一种新的化合物,可以刺激毛囊干细胞。
米诺地尔的独特性: 米诺地尔在抗高血压剂和头发生长促进剂的双重作用中是独一无二的。 与非那雄胺不同,非那雄胺通过激素发挥作用,米诺地尔通过直接影响毛囊和血管发挥作用 .
科学研究应用
米诺地尔具有广泛的科学研究应用:
化学: 用作血管扩张剂和抗高血压剂研究中的模型化合物。
生物学: 研究它对毛囊生物学的影响及其促进头发生长的潜力。
工业: 用于配制用于头发再生治疗的局部溶液和泡沫.
生化分析
Biochemical Properties
Minoxidil interacts with various enzymes and proteins in the body. It is a prodrug that is converted by sulfation via the sulfotransferase enzyme SULT1A1 to its active form, minoxidil sulfate . The effect of minoxidil is mediated by adenosine, which triggers intracellular signal transduction via both adenosine A1 receptors and two sub-types of adenosine A2 receptors (A 2A and A 2B receptors) .
Cellular Effects
Minoxidil has a significant impact on various types of cells and cellular processes. It is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl - 2/Bax . It also stimulates the production of vascular endothelial growth factor, prostaglandin synthesis, and leukotriene B4 expression .
Molecular Mechanism
Minoxidil exerts its effects at the molecular level through several mechanisms. It is an adenosine 5’-triphosphate-sensitive potassium channel opener, causing hyperpolarization of cell membranes . Theoretically, by widening blood vessels and opening potassium channels, it allows more oxygen, blood, and nutrients to the follicles .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of minoxidil change over time. It is known that minoxidil must be used indefinitely for continued support of existing hair follicles and the maintenance of any experienced hair regrowth . Increased shedding at the beginning of the treatment is temporary and indicates a synchronized shifting of intermediate hairs from a late anagen or early telogen to a new anagen .
Dosage Effects in Animal Models
In animal models, the effects of minoxidil vary with different dosages. For instance, in experimental animals, minoxidil caused several kinds of myocardial lesions as well as other adverse cardiac effects .
Metabolic Pathways
Minoxidil is involved in several metabolic pathways. It is metabolised in the liver predominantly by conjugation with glucuronic acid . The drug and its metabolites are minimally protein bound, and are readily excreted from the kidneys or dialysed across the membranes used for haemodialysis .
Transport and Distribution
Minoxidil is transported and distributed within cells and tissues. In the context of intestinal absorption, minoxidil’s permeability mechanisms have been evaluated with special emphasis on paracellular transport . In rat intestinal perfusion studies, and across Caco-2 monolayers, tight junction modifiers significantly affected minoxidil permeability .
Subcellular Localization
It is known that minoxidil does not cross the blood-brain barrier, and a person’s kidneys filter 95% of this drug within 4 days .
准备方法
合成路线和反应条件: 米诺地尔是由巴比妥酸合成的。巴比妥酸与氧氯化磷反应生成 2,4,6-三氯嘧啶。与氨反应后,它会转化为 2,4-二氨基-6-氯嘧啶。 然后将 2,4-二氨基-6-氯嘧啶与哌啶反应生成米诺地尔 .
工业生产方法: 在工业环境中,米诺地尔是通过将 2,4-二氨基-6-氯嘧啶-1-氧化物与哌啶混合进行氮氧化反应制备的 . 通常使用由丙二醇、水和乙醇组成的溶剂系统来局部递送米诺地尔 .
化学反应分析
反应类型: 米诺地尔经历了几种类型的化学反应,包括氧化和取代反应。 例如,用 3-氯过苯甲酸氧化米诺地尔会生成 2,4-二氨基-6-(2,4-二氯苯氧基)嘧啶-3-氧化物 .
常用试剂和条件:
氧化: 3-氯过苯甲酸
取代: 哌啶
主要产物:
- 2,4-二氨基-6-(2,4-二氯苯氧基)嘧啶-3-氧化物
- 米诺地尔
相似化合物的比较
Finasteride: Another medication used to treat hair loss, but it works by inhibiting the conversion of testosterone to dihydrotestosterone.
Aminexil: Similar to minoxidil, it is used in hair loss treatments but operates by preventing the hardening of hair follicles.
Redensyl: A newer compound that stimulates hair follicle stem cells.
Uniqueness of Minoxidil: Minoxidil is unique in its dual role as both an antihypertensive agent and a hair growth promoter. Unlike finasteride, which works hormonally, minoxidil works by directly affecting the hair follicles and blood vessels .
属性
IUPAC Name |
3-hydroxy-2-imino-6-piperidin-1-ylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N5O/c10-7-6-8(12-9(11)14(7)15)13-4-2-1-3-5-13/h6,11,15H,1-5,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIMGGGWCDYVHOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=N)N(C(=C2)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9040685 | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>31.4 [ug/mL] (The mean of the results at pH 7.4), Solubility (mg/ml): propylene glycol 75, methanol 44, ethanol 29, 2-propanol 6.7, dimethylsulfoxide 6.5, water 2.2, chloroform 0.5, acetone <0.5, ethyl acetate <0.5, diethyl ether <0.5, benzene <0.5, acetonitrile <0.5. | |
| Record name | SID46500395 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Minoxidil is thought to promote the survival of human dermal papillary cells (DPCs) or hair cells by activating both extracellular signal-regulated kinase (ERK) and Akt and by preventing cell death by increasing the ratio of BCl-2/Bax. Minoxidil may stimulate the growth of human hairs by prolonging anagen through these proliferative and anti-apoptotic effects on DPCs. Minoxidil, when used as a vasodilator, acts by opening adenosine triphosphate-sensitive potassium channels in vascular smooth muscle cells. This vasodilation may also improve the viability of hair cells or hair follicles., The mechanism(s) by which topically applied minoxidil and/or a metabolite of the drug stimulate vertex hair regrowth in androgenetic (male-pattern) alopecia or other forms of alopecia has not been fully elucidated. However, because minoxidil has stimulated hair regrowth in several forms of alopecia, it appears that the drug acts at the level of the hair follicle, possibly involving direct stimulation of hair follicle epithelial growth. ... While increased scalp blood flow resulting from local vasodilation often has been proposed as a principal mechanism of minoxidil's effect on hair growth, this mechanism has not been substantiated consistently and not all vasodilators produce hypertrichosis., Studies in animal cell cultures indicate that minoxidil directly induces proliferation of hair epithelial cells near the base of the hair follicle and increases incorporation of cysteine and glycine into the follicle; cysteine residues crosslink to form cystine, which provides strength to the hair shaft. The drug also appears to induce hypertrophy of existing small follicles, prolong the anagen phase of the hair follicle, and accelerate the cyclic turnover of vellus hair follicles, enabling these follicles to produce thick, terminal hair; these effects result in a decrease in vellus hair follicles, an increase in terminal hair follicles, and an increase in the diameter of the hair shaft. Biopsy specimens obtained after topical treatment with minoxidil demonstrate enlargement of preexisting hair follicles but no evidence of new hair follicle formation., In vitro studies demonstrate different effects of minoxidil on epithelial cells and lymphocytes, which may lead to synergistic effects on hair growth in patients with alopecia areata. In cultures of murine epithelial cells, minoxidil increased cell proliferation, prolonged cell passage time (delayed senescence), and altered cell morphology; the latter 2 effects also have been observed in cultures of human keratinocytes. Human lymphocytes exposed to minoxidil in cell culture demonstrated a modest suppression of mitogen-induced blast formation., Minoxidil reduces peripheral vascular resistance and blood pressure as a result of a direct vasodilating effect on vascular smooth muscle; like diazoxide and hydralazine, minoxidil's effect on arterioles is greater than on veins. Minoxidil delays the hydrolysis of cyclic 3',5'-adenosine monophosphate and cyclic guanosine monophosphate by inhibiting the enzyme phosphodiesterase, and relaxation of arterial smooth muscle by the drug may be, at least partly, mediated by cyclic 3',5'-adenosinemonophospate. Animal studies indicate that minoxidil does not have CNS or adrenergic neuronal blocking effects. | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from methanol-acetonitrile, White to off-white, crystalline powder | |
CAS No. |
38304-91-5 | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | minoxidil | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757106 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Minoxidil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9040685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Minoxidil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.959 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MINOXIDIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5965120SH1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
248 °C | |
| Record name | Minoxidil | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00350 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | MINOXIDIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6538 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of minoxidil in promoting hair growth?
A1: While the precise mechanism remains elusive, minoxidil appears to exert its effects through multiple pathways. Research suggests that minoxidil may act as a potassium channel opener, influencing cellular processes related to hair growth [ [], [] ]. It may also stimulate the release of growth factors from adipose-derived stem cells, further contributing to hair follicle stimulation [ [] ].
Q2: Does minoxidil interact with the androgen receptor pathway, which is implicated in androgenetic alopecia?
A2: Yes, emerging evidence suggests that minoxidil may indeed influence the androgen receptor (AR) pathway. Studies have demonstrated that minoxidil can suppress AR transcriptional activity, reduce the expression of AR target genes, and hinder the growth of AR-positive cells [ [], [] ].
Q3: Are there other enzymatic pathways that minoxidil may affect?
A3: Recent research points to potential interactions with enzymes involved in steroid hormone synthesis. Minoxidil has been shown to suppress the expression of steroid 17-alpha-hydroxylase/17,20 lyase (CYP17A1) and enhance the activity of aromatase (CYP19A1). These actions could modulate the balance of androgens and estrogens, potentially influencing hair growth [ [] ].
Q4: What is the molecular formula and weight of minoxidil?
A4: Minoxidil has the molecular formula C9H15N5O and a molecular weight of 209.25 g/mol.
Q5: Are there specific spectroscopic data available for minoxidil?
A5: While the provided research papers do not delve into detailed spectroscopic characterization, standard techniques such as nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy can be employed to elucidate the structural features of minoxidil.
Q6: What are the challenges associated with topical minoxidil formulations?
A6: Conventional topical formulations often rely on propylene glycol, alcohol, and water as vehicles [ [] ]. These ingredients can contribute to adverse effects like scalp dryness, irritation, and allergic contact dermatitis [ [], [], [] ].
Q7: Have alternative delivery systems been explored to overcome these limitations?
A7: Yes, researchers have investigated various approaches to enhance minoxidil delivery. These include:
- Nanoemulsions: Incorporating minoxidil into nanoemulsions with penetration enhancers like oleic acid or eucalyptol has shown promise in improving skin permeation and follicular targeting [ [] ].
- Niosomes: Niosomal formulations of minoxidil have demonstrated superior efficacy compared to conventional solutions in clinical trials, potentially due to enhanced skin penetration and reduced side effects [ [] ].
- Polymeric Nanoparticles: Encapsulating minoxidil within poly(lactide-co-glycolide) nanoparticles has been shown to prolong drug release and enhance delivery to hair follicles in animal models [ [] ].
Q8: How is minoxidil metabolized in the body?
A8: Minoxidil is a prodrug that requires conversion to its active form, minoxidil sulfate, by sulfotransferase enzymes [ [], [], [] ].
Q9: Does the activity of sulfotransferase enzymes influence the efficacy of minoxidil treatment?
A9: Yes, individual variations in sulfotransferase enzyme activity contribute to the variable response observed with minoxidil therapy [ [], [] ].
Q10: Has the long-term stability of sulfotransferase enzyme activity during minoxidil treatment been investigated?
A10: Research suggests that the expression of the sulfotransferase enzymatic system remains relatively stable over the course of topical minoxidil treatment [ [] ].
Q11: Have any biomarkers been explored to predict response to minoxidil treatment?
A11: Laser Doppler velocimetry, a non-invasive technique to measure scalp blood perfusion, has shown potential as a predictor of topical minoxidil response. It may serve as a surrogate marker for sulfotransferase enzyme activity [ [] ].
Q12: Are there any known systemic side effects associated with topical minoxidil use?
A12: While generally considered safe for topical use, rare cases of systemic side effects like paresthesia (abnormal sensation, like tingling or prickling) have been reported, potentially due to increased absorption [ [] ].
Q13: Are there any potential alternatives or substitutes for minoxidil in treating hair loss?
A13: Research into alternative therapies for hair loss is ongoing. Some avenues being explored include:
- Botanical 5-alpha reductase inhibitors: Plant-derived compounds that inhibit the conversion of testosterone to dihydrotestosterone, a hormone implicated in hair loss, have shown some promise in treating female pattern hair loss [ [] ].
- Low-level light therapy (LLLT): LLLT has emerged as a potential non-invasive treatment option for androgenetic alopecia, with studies suggesting comparable efficacy to minoxidil in some cases [ [], [] ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

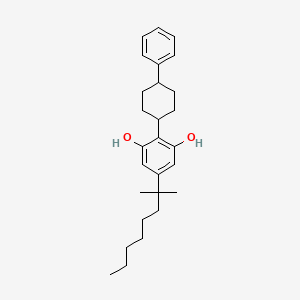
![2,4,6-trimethyl-N-[2-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B1677066.png)
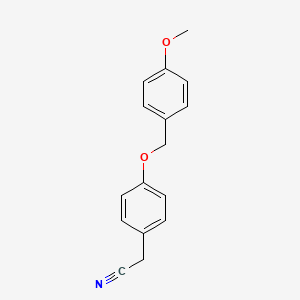
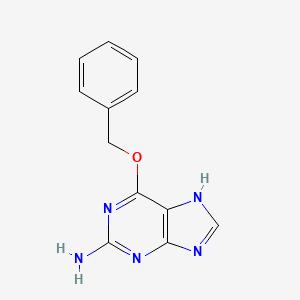
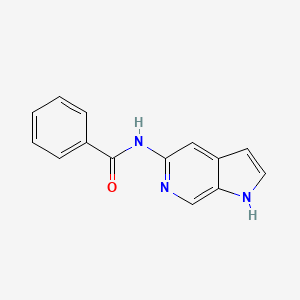

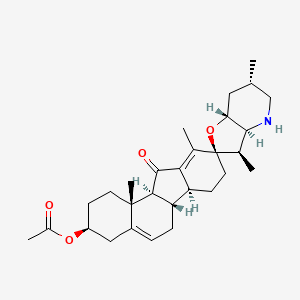
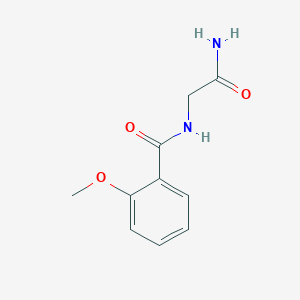
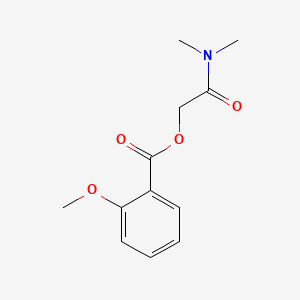
![2-[(5-benzyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]-N-(4-methylpyridin-2-yl)acetamide](/img/structure/B1677077.png)
